(S)-(+)-Phenylsuccinic acid

Description

The exact mass of the compound (2S)-2-phenylbutanedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

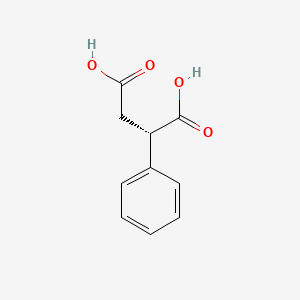

IUPAC Name |

(2S)-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4036-30-0 | |

| Record name | (+)-Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4036-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-Phenylsuccinic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Phenylsuccinic acid is a chiral dicarboxylic acid that serves as a crucial building block in asymmetric synthesis. Its importance in the pharmaceutical and polymer industries stems from its utility as a resolving agent and a precursor for enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and insights into its applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its chirality, arising from the stereocenter at the carbon atom bearing the phenyl group, is the basis for its primary applications in enantioselective synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These values are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][3][5][6][7] |

| Melting Point | 173-176 °C | [2][3][5][7] |

| 179-180 °C | [8] | |

| 174 °C | [1] | |

| 160-165 °C | [4][9] | |

| Optical Rotation [α] | +171 ±4° (c=1, acetone) | [3][5] |

| +168° (c=1, acetone) | [2] | |

| +145-150° (c=2, EtOH) | [1] | |

| pKa | 3.49 | [8] |

| CAS Number | 4036-30-0 | [2][3][5][6] |

Solubility and Stability

This compound is soluble in hot water and polar organic solvents such as methanol, ethanol, and acetone.[2][4][9] It exhibits low solubility in nonpolar solvents. The compound is stable under normal laboratory conditions but should be stored in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[4][8]

Synthesis and Purification

The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture of phenylsuccinic acid. The synthesis of the racemic compound followed by chiral resolution is a standard laboratory procedure.

Synthesis of Racemic Phenylsuccinic Acid

One common method for the synthesis of racemic phenylsuccinic acid involves the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate.[8]

Experimental Protocol:

-

Preparation of Ethyl α,β-dicyano-β-phenylpropionate:

-

Treat ethyl α-cyano-β-phenylacrylate with finely powdered sodium cyanide in 50% ethanol.

-

The reaction mixture warms up, and the ester dissolves. The reaction is completed by gentle heating.

-

Addition of water followed by acidification with hydrochloric acid precipitates the product as a yellowish oil, which solidifies on standing.[8]

-

-

Hydrolysis:

-

Boil the crude ethyl α,β-dicyano-β-phenylpropionate under reflux with concentrated hydrochloric acid for approximately four hours.

-

Upon cooling, phenylsuccinic acid crystallizes out of the solution.

-

The crystals are collected by filtration, washed with cold water, and dried.[8]

-

-

Purification:

The following diagram illustrates the workflow for the synthesis of racemic phenylsuccinic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. (S)-(+)-苯基丁二酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. (+)-Phenylsuccinic acid | C10H10O4 | CID 736146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-苯基丁二酸 ≥96.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-(+)-Phenylsuccinic Acid

CAS Number: 4036-30-0

This technical guide provides a comprehensive overview of (S)-(+)-Phenylsuccinic acid, a valuable chiral building block for researchers, scientists, and professionals in drug development and polymer chemistry. This document details its physicochemical properties, spectroscopic data, synthesis via chiral resolution, and key applications.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][4] |

| Melting Point | 173-176 °C | [5] |

| Boiling Point | 290.62 °C (rough estimate) | [6] |

| Density | 1.2534 g/cm³ (rough estimate) | [6] |

| Optical Rotation | [α]20/D +171° ± 4° (c=1, acetone) | [5] |

| Solubility | Soluble in methanol (B129727) and hot water. | [6] |

| pKa | 3.60 ± 0.10 (Predicted) | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the phenyl, methine, and methylene (B1212753) protons. The aromatic protons will appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (α to the phenyl and carboxyl group) will be a triplet or multiplet around δ 4.0 ppm. The methylene protons, being diastereotopic, may appear as a multiplet or two distinct signals in the range of δ 2.6-3.2 ppm. The acidic protons of the carboxylic acids will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carboxyl, aromatic, methine, and methylene carbons. The carboxyl carbons are expected in the δ 170-180 ppm region. The aromatic carbons will appear between δ 125-145 ppm, with the ipso-carbon at the lower end of this range. The methine carbon will be in the δ 40-50 ppm range, and the methylene carbon will be in the δ 35-45 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands, confirming the presence of its functional groups.[7]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad band, characteristic of carboxylic acid O-H stretching and hydrogen bonding. |

| ~1700 | C=O | Strong absorption, characteristic of carboxylic acid carbonyl stretching. |

| 1600, 1495, 1450 | C=C | Aromatic ring C=C stretching. |

| ~1420, ~1300 | C-O / O-H | C-O stretching and O-H bending in the carboxylic acid group. |

| ~900 | O-H | Out-of-plane bend of the carboxylic acid dimer. |

Mass Spectrometry (MS)

Electron impact mass spectrometry of phenylsuccinic acid is expected to show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would likely involve the loss of water (H₂O, m/z = 176), a carboxyl group (COOH, m/z = 149), and cleavage of the C-C bonds in the succinic acid backbone. Common fragments would include those corresponding to the phenyl group and parts of the dicarboxylic acid chain.[8]

Synthesis and Purification

This compound is typically obtained through the chiral resolution of a racemic mixture of phenylsuccinic acid. A well-established method utilizes the naturally occurring chiral resolving agent, L-proline.[1][9]

Experimental Protocol: Chiral Resolution of (±)-Phenylsuccinic Acid

This protocol is adapted from established laboratory procedures for the resolution of racemic phenylsuccinic acid using L-proline.[1][9]

Materials:

-

Racemic (±)-phenylsuccinic acid

-

L-(-)-proline

-

Isopropanol

-

6M Hydrochloric acid (HCl)

-

Deionized water

-

Erlenmeyer flasks

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Formation of the Diastereomeric Salt:

-

In a 250 mL Erlenmeyer flask, dissolve 2.9 g of racemic phenylsuccinic acid in 75 mL of 2-propanol with stirring.

-

Add 1.73 g of L-(-)-proline to the solution.

-

Gently heat the mixture to reflux for 30 minutes. A cloudy solution or precipitate of the bis-proline salt of the (S)-(+)-enantiomer should form.[9]

-

Allow the mixture to cool to room temperature to facilitate complete precipitation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 15 mL portions of cold acetone to remove any soluble impurities.

-

Allow the solid to air dry on the filter.

-

-

Liberation of this compound:

-

Transfer the dried diastereomeric salt to an Erlenmeyer flask.

-

Add the salt in portions to 15 mL of 6M HCl in an ice bath with swirling.

-

Stir the mixture in the ice bath for 5 minutes to ensure complete protonation and precipitation of the free acid.[1]

-

-

Isolation and Purification of the Final Product:

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with two portions of cold deionized water.

-

The crude product can be further purified by recrystallization.

-

Experimental Protocol: Recrystallization

This protocol describes a general method for the recrystallization of phenylsuccinic acid.[10]

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask.

-

If the solution is colored, hot filtration can be performed to remove insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the chiral resolution of racemic phenylsuccinic acid to obtain the (S)-(+)-enantiomer.

Caption: Workflow for the Chiral Resolution of Phenylsuccinic Acid.

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in asymmetric synthesis.[2][3] Its well-defined stereochemistry makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The use of enantiomerically pure starting materials like this compound is critical in drug development to enhance the efficacy and safety profiles of the final drug product, as different enantiomers can have vastly different pharmacological and toxicological properties.[3]

Polymer Chemistry: this compound is also employed in the production of biodegradable polymers. Its incorporation into polymer chains can introduce chirality, influencing the polymer's properties and contributing to the development of sustainable materials.[3]

Asymmetric Synthesis: As an enantiomer of (R)-Phenylsuccinic acid, it has been used for the asymmetric synthesis of amines and antihistamines.[2]

Currently, there is limited direct research available on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in the scientific literature is as a tool for creating other chiral molecules.

Safety and Handling

This compound is considered an irritant to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Chiral Resolution

The principle of chiral resolution is based on the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated.

References

- 1. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 2. This compound | 4036-30-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (+)-Phenylsuccinic acid | C10H10O4 | CID 736146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 99.0 HPLC sum of enantiomers 4036-30-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gradebuddy.com [gradebuddy.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-(+)-Phenylsuccinic Acid: Molecular Structure, Properties, and Applications in Drug Development

(S)-(+)-Phenylsuccinic acid , a chiral dicarboxylic acid, serves as a critical building block in modern pharmaceutical and chemical research. Its stereospecific structure allows for the synthesis of enantiomerically pure compounds, a crucial aspect in the development of targeted and effective therapeutics. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its burgeoning role in drug discovery, with a particular focus on its potential modulation of the SUCNR1 signaling pathway.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₀O₄, possesses a chiral center at the carbon atom to which the phenyl group is attached. This chirality is responsible for its optical activity, deflecting plane-polarized light in a dextrorotatory (+) manner. The "S" designation in its name refers to the absolute configuration of this stereocenter as determined by the Cahn-Ingold-Prelog priority rules.

The molecular and physical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-phenylbutanedioic acid | [1] |

| CAS Number | 4036-30-0 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 173-176 °C | |

| Optical Activity | [α]20/D +171±4°, c = 1% in acetone (B3395972) | |

| SMILES String | O=C(O)C--INVALID-LINK--C(=O)O | |

| InChI Key | LVFFZQQWIZURIO-QMMMGPOBSA-N |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key step for its application in chiral drug synthesis. A common and effective method involves the resolution of a racemic mixture of phenylsuccinic acid. One of the most well-documented protocols utilizes the chiral resolving agent L-proline.

Experimental Protocol: Chiral Resolution of Racemic Phenylsuccinic Acid using L-Proline

This protocol is based on the principle of diastereomeric salt formation. The reaction of a racemic mixture of phenylsuccinic acid with the enantiomerically pure L-proline results in the formation of two diastereomeric salts with different solubilities. This difference in solubility allows for their separation by fractional crystallization.

Materials:

-

Racemic phenylsuccinic acid

-

L-proline

-

Acetone

-

6N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic phenylsuccinic acid (1.0 eq) in isopropanol with stirring.

-

Add L-proline (1.0 eq) to the solution.

-

Heat the mixture to reflux for 30 minutes to facilitate salt formation.

-

Cool the solution to room temperature and then in an ice bath to induce precipitation of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold acetone to remove any soluble impurities.

-

-

Liberation of this compound:

-

Suspend the isolated diastereomeric salt in ice-cold 6N HCl.

-

Stir the mixture for 5-10 minutes to protonate the carboxylate groups and precipitate the free phenylsuccinic acid.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with ice-cold deionized water to remove any remaining HCl and L-proline hydrochloride.

-

-

Recrystallization:

-

Recrystallize the obtained solid from hot water to yield highly pure this compound.

-

The logical workflow for this experimental protocol is depicted in the following diagram:

Caption: Experimental workflow for the chiral resolution of racemic phenylsuccinic acid.

Application in Drug Development: A Chiral Scaffold

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds.[3] Its rigid phenyl group and two carboxylic acid functionalities provide a versatile scaffold for creating complex molecular architectures with specific stereochemistry. This is paramount in drug development, as the biological activity of a drug is often dependent on its three-dimensional structure.

Derivatives of phenylsuccinic acid have been investigated for a range of therapeutic applications, including as anticonvulsants and anticholinergics.[4] More recently, the role of succinate (B1194679) as a signaling molecule has opened new avenues for drug discovery.

Targeting the Succinate Receptor 1 (SUCNR1) Signaling Pathway

Succinate, the deprotonated form of succinic acid, has been identified as the endogenous ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is expressed in various tissues, including the kidneys, liver, and immune cells, and is implicated in a range of physiological and pathological processes such as inflammation, blood pressure regulation, and glucose homeostasis.[5] The activation of SUCNR1 by succinate can trigger downstream signaling cascades through both Gi and Gq proteins.

The development of specific agonists and antagonists for SUCNR1 is an active area of research for therapeutic intervention in metabolic and inflammatory diseases. Given the structural similarity, derivatives of this compound represent a promising class of molecules for the development of novel SUCNR1 modulators. A hypothetical synthetic pathway could involve the modification of one or both carboxylic acid groups to enhance binding affinity and selectivity for the receptor.

The signaling cascade initiated by the activation of SUCNR1 by an (S)-phenylsuccinic acid-derived agonist can be visualized as follows:

Caption: SUCNR1 signaling initiated by a derivative of (S)-phenylsuccinic acid.

Conclusion

This compound is a cornerstone chiral building block with significant potential in the development of novel therapeutics. Its well-defined stereochemistry and versatile chemical nature make it an ideal starting point for the synthesis of complex, enantiomerically pure drug candidates. The growing understanding of the role of succinate in cellular signaling, particularly through the SUCNR1 receptor, highlights a promising frontier for the application of this compound derivatives in addressing a range of metabolic and inflammatory disorders. Further research into the synthesis and biological evaluation of such derivatives is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUCNR1 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Characteristics of (S)-(+)-Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Phenylsuccinic acid is a chiral dicarboxylic acid that serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in drug formulation and polymer chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental methodologies and structured data for ease of reference.

Core Physical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Its molecular structure and chirality are fundamental to its physical and chemical behavior.

| Identifier | Value | Source |

| CAS Number | 4036-30-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][3][4] |

| IUPAC Name | (2S)-2-phenylbutanedioic acid | [5][6] |

Quantitative Physical Data

The following tables summarize the key quantitative physical characteristics of this compound, compiled from various sources.

Table 1: Thermal and Acidic Properties

| Property | Value | Notes |

| Melting Point | 173-176 °C | [3][4][7] |

| 174 °C | [1][2] | |

| 179-180 °C | ||

| 160-165 °C | [7] | |

| pKa | 3.49 | |

| 3.60 ± 0.10 | Predicted value[3][7] |

Table 2: Optical Properties

| Property | Value | Conditions |

| Optical Rotation | +145° to +150° | c=2 in Ethanol (B145695), at 20°C with D-line of sodium[1][2] |

| (Specific Rotation) | +171° ± 4° | c=1 in Acetone, at 20°C with D-line of sodium[3][4] |

| +168° | c=1 in Acetone[3][7] |

Table 3: Solubility

| Solvent | Solubility | Source |

| Water | Very soluble | |

| Hot Water | Soluble | [7] |

| Methanol | Soluble (almost transparent) | [3][7] |

| Polar Organic Solvents (e.g., Alcohols, Ethers) | Soluble | [7] |

Table 4: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [8] |

| Space Group | P 1 21 1 | [5] |

| Unit Cell Dimensions | a = 5.4193 Å | [5] |

| b = 18.0847 Å | [5] | |

| c = 9.4713 Å | [5] | |

| α = 90.00° | [5] | |

| β = 95.7044° | [5] | |

| γ = 90.00° | [5] | |

| Molecules per Asymmetric Unit | 2 | [8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[2] The thermometer bulb and the sample should be at the same level.

-

Heating: The sample is heated in a controlled manner, often in an oil bath or a metal block. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[9]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded as the melting point range.[2][5]

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming the enantiomeric form and purity.

Methodology: Polarimetry

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving an accurately weighed sample in a specific solvent (e.g., ethanol or acetone) in a volumetric flask.[7][10]

-

Instrument Blank: The polarimeter is calibrated by filling the sample cell with the pure solvent and setting the reading to zero.[7]

-

Sample Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.[7] The cell is placed in the polarimeter, and the temperature is allowed to equilibrate.

-

Data Acquisition: The angle of rotation of plane-polarized light (typically from a sodium D-line at 589 nm) is measured.[4][11] Multiple readings are often taken and averaged to ensure accuracy.

-

Specific Rotation Calculation: The observed rotation is used to calculate the specific rotation using the formula: [α] = α / (l × c) where [α] is the specific rotation, α is the observed rotation in degrees, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[10]

Solubility Determination

A qualitative assessment of solubility is crucial for applications in drug delivery and reaction chemistry.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[3][12]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[3][12]

-

Observation: The mixture is vigorously shaken after each addition. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[13] For acidic compounds like phenylsuccinic acid, solubility in aqueous bases (e.g., 5% NaOH or NaHCO₃) can also be tested to confirm its acidic nature.[12][14]

Crystal Structure Determination

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: A high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, is required.[15] This is often the most challenging step.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[15] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to best fit the experimental data.[15]

This guide provides a foundational understanding of the key physical characteristics of this compound, essential for its application in scientific research and development. For specific applications, it is always recommended to consult primary literature and perform independent verification of these properties.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 5. byjus.com [byjus.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. excillum.com [excillum.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. csub.edu [csub.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of (S)-(+)-Phenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-(+)-Phenylsuccinic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility characteristics and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This protocol is based on established methods for solid organic acids.

Data Presentation: Solubility Profile of this compound

This compound is a chiral organic compound with applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility is a critical parameter for its use in various chemical processes. The following table summarizes the qualitative solubility of this compound in several common solvents.

| Solvent | Qualitative Solubility | Reference |

| Water | Very soluble[2] | [2] |

| Hot Water | Soluble[1] | [1] |

| Acetone | Soluble | [3] |

| Alcohols (general) | Soluble[1] | [1] |

| Ethers (general) | Soluble[1] | [1] |

| Methanol | Almost transparently soluble | - |

| Isopropanol | High solubility of the (R)-phenylsuccinic acid bis-(S)-proline salt, limited solubility of the (S)-phenylsuccinic acid bis-(S)-proline salt | [4] |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in a given solvent. This protocol is based on the widely recognized "shake-flask method," a reliable technique for measuring the equilibrium solubility of a solid in a liquid.[5]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Conical flasks or vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or weighing boats

-

Drying oven

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of solid this compound and add it to a conical flask. The excess solid is crucial to ensure that a saturated solution is formed.[6]

-

Add a known volume of the desired solvent to the flask.

-

-

Equilibration:

-

Securely cap the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is achieved, stop the shaking and allow the undissolved solid to settle. It is important to maintain the temperature during this step.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.[6]

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.[7]

-

Pipette a precise volume of the clear filtrate into the pre-weighed dish.[7]

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the acid.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.[7]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

References

(S)-(+)-Phenylsuccinic Acid: A Technical Guide to its Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation of (S)-(+)-Phenylsuccinic acid, a critical parameter for its characterization and use in chiral synthesis and pharmaceutical development. This document outlines the quantitative data regarding its specific rotation, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.

Core Concepts in Optical Rotation

Optical rotation is a fundamental property of chiral molecules, such as this compound, to rotate the plane of plane-polarized light.[1][2][3] The direction and magnitude of this rotation are unique to the stereochemical configuration of the molecule. The specific rotation, denoted as [α], is a standardized measure of this property and is influenced by several factors including the nature of the substance, temperature, wavelength of light, solvent, and concentration of the sample.[4][5] For enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite.[1][4]

Quantitative Data: Specific Rotation of this compound

The specific rotation of this compound has been reported under various experimental conditions. It is crucial to consider these conditions when comparing values.

| Specific Rotation [α] | Temperature (°C) | Wavelength | Concentration (c) | Solvent | Reference |

| +145 to +150° | 20 | D-line | 2 g/100 mL | Ethanol (B145695) | [6][7] |

| +171 ± 4° | 20 | D-line | 1 g/100 mL | Acetone | [8] |

| +171° | Not Specified | D-line | 4.0 g/100 mL | Acetone | [9] |

| +170° | Not Specified | Not Specified | Not Specified | Not Specified | [10] |

Note: The D-line corresponds to the sodium spectral line at 589 nm.

Experimental Protocol: Determination of Optical Rotation by Polarimetry

The following protocol outlines the methodology for measuring the optical rotation of this compound using a polarimeter.

1. Instrumentation and Materials:

-

Polarimeter (capable of measurements at the sodium D-line)

-

Polarimeter sample tube (1 dm path length)

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance

-

This compound (of high purity)

-

Appropriate solvent (e.g., Ethanol or Acetone, HPLC grade)

-

Spatula and weighing paper

-

Pasteur pipettes

2. Preparation of the Sample Solution:

-

Accurately weigh a specific amount of this compound (e.g., 0.200 g for a 2 g/100 mL solution in a 10 mL flask).

-

Quantitatively transfer the weighed solid into a clean, dry volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ethanol or acetone) to dissolve the solid.

-

Once dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

3. Polarimeter Calibration and Blank Measurement:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Clean the polarimeter sample tube thoroughly with the solvent to be used and then fill it with the pure solvent.

-

Ensure no air bubbles are present in the light path.[11][12]

-

Place the solvent-filled tube in the polarimeter.

-

Take a measurement to zero the instrument or to record the solvent blank reading. This value will be subtracted from the sample reading.

4. Sample Measurement:

-

Rinse the polarimeter tube with a small amount of the prepared this compound solution.

-

Fill the tube with the sample solution, again ensuring the absence of air bubbles.

-

Place the sample tube in the polarimeter.

-

Record the observed optical rotation (α). It is good practice to take multiple readings and average them to minimize error.[13]

5. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:[4][14]

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the optical rotation of this compound.

Caption: Experimental workflow for determining the optical rotation of this compound.

References

- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmaacademias.com [pharmaacademias.com]

- 5. quora.com [quora.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-(+)-苯基丁二酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Solved The specific rotation for optically pure (S)-(+)- | Chegg.com [chegg.com]

- 10. scribd.com [scribd.com]

- 11. satish0402.weebly.com [satish0402.weebly.com]

- 12. brcmcet.edu.in [brcmcet.edu.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.pasco.com [cdn.pasco.com]

Discovery of (S)-(+)-Phenylsuccinic acid

An In-depth Technical Guide on the Resolution of Phenylsuccinic Acid for the Isolation of (S)-(+)-Phenylsuccinic Acid

Introduction

The study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is foundational to modern drug development and organic chemistry. Enantiomers, a class of stereoisomers that are non-superimposable mirror images of each other, often exhibit distinct biological activities. Consequently, the ability to isolate a single enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is of paramount importance. This process, known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds.

The history of chiral resolution dates back to 1848, when Louis Pasteur manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, demonstrating that molecular asymmetry was the basis for optical activity.[1][2] The most common method for chiral resolution, introduced by Pasteur in 1853, involves the use of a chiral resolving agent.[3] This agent, itself an enantiomerically pure compound, reacts with the racemic mixture to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3]

This guide provides a detailed technical overview of the discovery of this compound through the process of chiral resolution. Phenylsuccinic acid serves as a valuable chiral building block in the synthesis of various pharmaceuticals.[3][4] We will focus on a well-established and efficient method utilizing (-)-proline as a resolving agent, a technique noted for its use of relatively nontoxic and easy-to-handle reagents.[5][6]

Physicochemical Properties of this compound

This compound is a white crystalline powder.[4] Its chirality makes it a valuable intermediate in the asymmetric synthesis of various compounds, including amines and antihistamines.[7] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [8] |

| Molecular Weight | 194.18 g/mol | [8] |

| CAS Number | 4036-30-0 | [8] |

| Melting Point | 173 - 176 °C | [8] |

| Specific Rotation [α]D | +173.3° (c=1.8235, acetone) | [5] |

| Appearance | White to beige crystalline powder | [4][8] |

Experimental Protocol: Resolution of (±)-Phenylsuccinic Acid

The following protocol details the chemical resolution of racemic (±)-phenylsuccinic acid using (-)-proline as the chiral resolving agent. This method relies on the preferential formation and precipitation of the diastereomeric salt of (+)-phenylsuccinic acid with two molecules of (-)-proline.[5]

Materials and Reagents

-

Racemic (±)-phenylsuccinic acid

-

(-)-Proline (L-proline)

-

2-Propanol (Isopropanol)

-

Acetone

-

6M Hydrochloric Acid (HCl)

-

Deionized Water

Procedure

-

Dissolution of Racemic Mixture : Dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of 2-propanol in a 250-mL round-bottom flask.[5][9]

-

Addition of Resolving Agent : Add 1.15 g (0.01 mol) of finely ground (-)-proline to the solution.[5][9] Mix the contents with a stirring rod for 2-3 minutes.[5]

-

Formation of Diastereomeric Salt : Heat the mixture to reflux for 30 minutes. During this time, the (+)-phenylsuccinic acid-bis-(-)-proline salt will begin to precipitate.[5][9]

-

Crystallization : Air cool the flask for 15-20 minutes to approximately 30°C to allow for crystallization of the diastereomeric salt.[9] If crystallization does not initiate, seeding with a small crystal of the product may be necessary.[9]

-

Isolation of Diastereomeric Salt : Filter the precipitated salt and wash the solid twice with 15 mL of acetone.[5][9]

-

Liberation of (+)-Enantiomer : The isolated salt is hydrolyzed by stirring it with 10 mL of 6M HCl for 10 minutes.[5] This protonates the carboxylate groups, regenerating the free phenylsuccinic acid.

-

Isolation of this compound : Filter the resulting solid, wash with cold water, and air dry to yield the optically active (+)-phenylsuccinic acid.[5] Recrystallization from water can be performed for further purification.[10]

-

Isolation of (-)-Enantiomer (Optional) : The filtrate from step 5, which is enriched in the (-)-enantiomer, can be processed to isolate (-)-phenylsuccinic acid.[5] The filtrate is evaporated, and the residue is stirred with 10 mL of 6M HCl for 10 minutes to yield the optically active (-)-phenylsuccinic acid.[5][9]

Summary of Experimental Results

The resolution process yields both enantiomers with measurable optical activity and distinct melting points. The data below is compiled from typical results of this experimental protocol.

| Compound | Melting Point (°C) | Specific Rotation [α]D | Yield | Reference(s) |

| (+)-Phenylsuccinic acid-bis-(-)-proline salt | 160-161 | +13.5° (c=1.00, methanol) | - | [5] |

| This compound (crude) | 171-173 | +165° (c=1.8, acetone) | 0.70 g (72%) | [5] |

| (R)-(-)-Phenylsuccinic acid (optically pure) | 185-186 | -170° (c=4.0, acetone) | 0.38 g (39%) | [5] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the chiral resolution process described in the experimental protocol.

Caption: Experimental workflow for the chiral resolution of racemic phenylsuccinic acid.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Resolution of racemic phenylsuccinic acid using (-)-proline as a resolving agent - ProQuest [proquest.com]

- 10. gradebuddy.com [gradebuddy.com]

Synthesis of (S)-(+)-Phenylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-(+)-phenylsuccinic acid, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details two primary synthetic strategies: chiral resolution of a racemic mixture and asymmetric synthesis. For each method, experimental protocols are provided, and quantitative data is summarized for comparative analysis.

Chiral Resolution of Racemic Phenylsuccinic Acid using (-)-Proline

A widely employed and effective method for obtaining enantiomerically pure this compound is the classical resolution of a racemic mixture. This approach utilizes the formation of diastereomeric salts with a chiral resolving agent, in this case, (-)-proline (the L-enantiomer). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol

Materials:

-

Racemic phenylsuccinic acid

-

(-)-Proline (L-proline)

-

Isopropanol

-

Acetone

-

6N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of isopropanol. Stir until all the solid has dissolved.

-

Salt Formation: To the solution, add 1.15 g (0.01 mol) of L-proline. Heat the resulting mixture to approximately 70°C for 30 minutes.

-

Crystallization: Allow the solution to cool to room temperature to facilitate the precipitation of the diastereomeric salt.

-

Filtration and Washing: Collect the solid precipitate by filtration using two pieces of #2 filter paper. Wash the collected solid with two 7 mL portions of acetone.

-

Liberation of the Free Acid: Transfer the solid diastereomeric salt to a beaker containing 8 mL of ice-cold 6N HCl. Stir the mixture for 5 minutes.

-

Isolation: Filter the resulting precipitate and wash it with 1-2 mL of ice-cold water.

-

Recrystallization: Recrystallize the solid from 7 mL of hot water to yield purified this compound.

-

Drying: Dry the final product under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Racemic Phenylsuccinic Acid | N/A |

| Resolving Agent | (-)-Proline | N/A |

| Theoretical Yield of (S)-enantiomer | 0.97 g | Calculated |

| Optical Purity | ~100% | [1] |

| Specific Rotation [α]D²⁰ (c=1, acetone) | +171° ± 4° | [2][3] |

| Specific Rotation [α]D²⁰ (c=2, EtOH) | +145° to +150° | [4][5] |

Workflow Diagram

Caption: Workflow for the chiral resolution of racemic phenylsuccinic acid.

Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenter selectively. One promising, though less documented in a step-by-step public protocol, method is the asymmetric hydrogenation of a prochiral precursor like phenylmaleic anhydride (B1165640). This approach typically involves a chiral transition metal catalyst.

Note: A detailed, publicly available experimental protocol for the asymmetric synthesis of this compound is not readily found in the searched literature. The following represents a generalized procedure based on known principles of rhodium-catalyzed asymmetric hydrogenation.

Conceptual Experimental Protocol (Asymmetric Hydrogenation)

Materials:

-

Phenylmaleic anhydride

-

Chiral Rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral phosphine (B1218219) ligand like (R,R)-DIPAMP)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Apparatus for hydrogenation under pressure

Procedure:

-

Catalyst Preparation: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the degassed solvent to form the active catalyst.

-

Reaction Setup: The substrate, phenylmaleic anhydride, is dissolved in the solvent in a high-pressure reaction vessel.

-

Hydrogenation: The catalyst solution is transferred to the reaction vessel. The vessel is then purged with hydrogen gas and pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set duration.

-

Work-up and Hydrolysis: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The resulting succinic anhydride is then hydrolyzed to the dicarboxylic acid.

-

Purification: The crude this compound is purified by recrystallization or chromatography.

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | Phenylmaleic Anhydride | N/A |

| Catalyst | Chiral Rhodium Complex | N/A |

| Expected Yield | High | General Literature |

| Expected Enantiomeric Excess (e.e.) | >90% | General Literature |

Logical Relationship Diagram

Caption: Logical workflow for the asymmetric synthesis of this compound.

Conclusion

Both chiral resolution and asymmetric synthesis are viable pathways for the production of this compound. The choice of method will depend on factors such as the availability of starting materials and chiral catalysts, cost considerations, and the desired scale of production. The chiral resolution with (-)-proline is a well-established and reliable method, while asymmetric hydrogenation, though requiring more specialized catalysts, offers a more direct and potentially more atom-economical route. Further research into specific catalysts and reaction conditions for the asymmetric synthesis of this important chiral building block is warranted.

References

Chirality of (S)-(+)-Phenylsuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of (S)-(+)-phenylsuccinic acid, a crucial chiral building block in pharmaceutical and chemical synthesis.[1][2] This document details its stereochemical properties, methods for its isolation and characterization, and the underlying principles governing its chiroptical behavior.

Introduction to the Chirality of Phenylsuccinic Acid

Phenylsuccinic acid is a dicarboxylic acid featuring a phenyl group attached to the succinic acid backbone. The carbon atom to which the phenyl group is attached is a stereocenter, giving rise to two enantiomers: (S)-phenylsuccinic acid and (R)-phenylsuccinic acid. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light. The (S)-(+)-enantiomer rotates plane-polarized light in a clockwise direction, hence the "(+)" designation, also known as dextrorotatory. Conversely, the (R)-(-)-enantiomer is levorotatory. The absolute configuration, denoted as (S) or (R), is determined by the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of phenylsuccinic acid is of paramount importance in the synthesis of chiral drugs and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Stereochemical Designation: The Cahn-Ingold-Prelog (CIP) Rules

The assignment of the "S" configuration to (+)-phenylsuccinic acid follows the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves a two-step process of assigning priorities to the substituents attached to the chiral center and determining the spatial arrangement.

Step 1: Assigning Priorities

The four groups attached to the chiral carbon of phenylsuccinic acid are prioritized based on the atomic number of the atoms directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

-COOH (carboxyl group at C1): The carbon is bonded to two oxygen atoms (one via a double bond, which is treated as two separate bonds to oxygen) and another carbon.

-

-C₆H₅ (phenyl group): The carbon is bonded to other carbon atoms.

-

-CH₂COOH (carboxymethyl group): The carbon is bonded to another carbon and two hydrogen atoms.

-

-H (hydrogen atom): The hydrogen atom has the lowest atomic number.

Therefore, the priority order is: -COOH > -C₆H₅ > -CH₂COOH > -H .

Step 2: Determining the Configuration

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. Then, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is counter-clockwise, leading to the "S" designation (from the Latin sinister for left).

Quantitative Chiroptical Properties

The primary quantitative measure of the chirality of this compound is its specific rotation. This value is a physical constant for a given chiral compound under specific experimental conditions.

| Property | Value | Conditions | Reference(s) |

| Specific Rotation ([α]) | +171° ± 4° | c = 1% in acetone (B3395972), at 20°C, with D-line of sodium (589 nm) | |

| +145 - 150° | c = 2 in EtOH, at 20°C, with D-line of sodium (589 nm) | [1] | |

| Melting Point | 173-176 °C | ||

| Molecular Weight | 194.18 g/mol |

Experimental Protocols

Chiral Resolution of Racemic Phenylsuccinic Acid using L-Proline

A common and effective method for obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This process utilizes a chiral resolving agent, in this case, the naturally occurring amino acid L-(-)-proline, to form diastereomeric salts with different solubilities.[3]

Materials:

-

Racemic (±)-phenylsuccinic acid

-

L-(-)-proline

-

Acetone

-

6M Hydrochloric acid (HCl)

-

Deionized water

-

Reflux apparatus

-

Vacuum filtration apparatus

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve 1.95 g of racemic phenylsuccinic acid in a suitable volume of isopropanol in a round-bottom flask.[4]

-

Add an equimolar amount of L-(-)-proline to the solution.

-

Reflux the mixture for 30 minutes. During this time, the diastereomeric salt of (+)-phenylsuccinic acid and L-(-)-proline will preferentially precipitate due to its lower solubility.[4]

-

-

Isolation of the Diastereomeric Salt:

-

Cool the reaction mixture to room temperature to allow for complete crystallization.

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with cold acetone to remove any soluble impurities.

-

-

Liberation of the Free Enantiomer:

-

Suspend the isolated diastereomeric salt in a minimal amount of water.

-

Add 6M HCl dropwise while stirring until the solution is acidic (pH ~2). This will protonate the carboxylate groups of phenylsuccinic acid, causing the free (+)-enantiomer to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification and Drying:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Polarimetry for the Determination of Optical Rotation

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance. This measurement allows for the determination of the specific rotation and, consequently, the enantiomeric excess of the sample.

Instrumentation:

-

Polarimeter

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the purified this compound (e.g., 0.250 g).

-

Dissolve the sample in a precise volume of a suitable solvent (e.g., 25 mL of acetone) in a volumetric flask. The concentration (c) is then calculated in g/mL.

-

-

Measurement:

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (% ee), or optical purity, is a measure of the purity of a chiral sample. It can be calculated from the specific rotation of the sample and the known specific rotation of the pure enantiomer.

Calculation:

% ee = ([α]sample / [α]pure enantiomer) * 100

For example, if a sample of phenylsuccinic acid has a measured specific rotation of +162° in acetone, and the specific rotation of pure this compound is +171°, the enantiomeric excess would be:

% ee = (+162° / +171°) * 100 ≈ 94.7%

This indicates that the sample contains 94.7% of the (S)-(+)-enantiomer in excess over the racemic mixture.

Absolute Configuration Determination: X-ray Crystallography

While polarimetry confirms the optical activity and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a single crystal of the compound.

General Principles:

-

Crystal Growth: A high-quality single crystal of this compound is grown from a supersaturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. By employing advanced computational methods, a three-dimensional model of the molecule is generated, revealing the precise spatial arrangement of all atoms and thus confirming the absolute stereochemistry as (S).

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of a variety of pharmaceutical compounds. Its well-defined stereochemistry is crucial for creating enantiomerically pure drugs, which often leads to improved efficacy, enhanced safety profiles, and reduced side effects compared to their racemic counterparts.[1]

Conclusion

The chirality of this compound is a well-established and critical aspect of its chemistry. Its absolute configuration is defined by the Cahn-Ingold-Prelog rules, and its chiroptical properties are quantified by its specific rotation. Through established experimental protocols such as chiral resolution and polarimetry, its enantiomerically pure form can be isolated and characterized. The definitive determination of its three-dimensional structure is achieved through X-ray crystallography. A thorough understanding of these principles and techniques is essential for researchers and professionals working in the fields of organic synthesis and drug development, where the precise control of stereochemistry is paramount.

References

(S)-(+)-Phenylsuccinic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (S)-(+)-Phenylsuccinic acid (CAS No. 4036-30-0). The information is intended to support laboratory research and drug development activities by promoting safe practices and minimizing potential hazards.

Chemical and Physical Properties

This compound is a chiral organic compound utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| Molecular Weight | 194.18 g/mol | [2][4] |

| Appearance | Almost white to white or off-white crystalline powder/solid. | [1][2][5] |

| Melting Point | 173-180 °C | [2][3][6] |

| Boiling Point | ~307.8 - 368 °C | [2][3] |

| Solubility | Very soluble in water. Soluble in hot water and polar organic solvents like alcohols and ethers. | [2][7] |

| pKa | 3.49 | [2] |

| LogP | 1.12 - 1.22 | [2][3] |

Hazard Identification and Classification

This compound is generally considered to pose a low to moderate hazard in a laboratory setting. However, there are some discrepancies in its classification across different safety data sheets (SDS). The primary hazards are associated with irritation upon contact.

Summary of GHS Hazard Statements: [8][9]

It is important to note that some suppliers classify the substance as "not a hazardous substance or mixture".[4] Given the potential for irritation, it is prudent to handle it with care, assuming it to be hazardous. The toxicological properties of this material have not been fully investigated.[5] No classification data on the carcinogenic properties of this material is available from the EPA, IARC, NTP, OSHA, or ACGIH.[4][8]

Experimental Protocols for Safe Handling

Adherence to standard laboratory safety protocols is essential when working with this compound. The following procedures are based on information from multiple safety data sheets.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][10]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Gloves must be inspected prior to use and disposed of properly after use.[4][5][8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[5][8]

-

Respiratory Protection: If operations generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask).[4][5][6]

General Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to minimize dust generation and accumulation.[5][8]

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.[5] Do not breathe dust.[7]

-

Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke when using this product.[8]

-

Weighing: When weighing the solid, do so in a manner that minimizes dust creation. A weighing boat or enclosure is recommended.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5][8] Keep the container tightly closed when not in use.[5][8]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

-

Evacuate: Evacuate the immediate area if a large amount of dust is generated.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear the appropriate personal protective equipment as outlined in section 3.1.

-

Containment: For dry spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4][5] Avoid generating dusty conditions.[5] Do not discharge into drains or rivers.[8]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5][8][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. | [5][8][10] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists. | [5][8][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell. | [5][8] |

Stability and Reactivity

-

Stability: Stable under normal storage conditions.[2][8][10]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[8][10]

Logical Workflow and Diagrams

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(4036-30-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CAS#:4036-30-0 | Chemsrc [chemsrc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. (S)-Phenylsuccinic acid | C20H20O8 | CID 139065900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

(S)-(+)-Phenylsuccinic Acid: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Phenylsuccinic acid is a chiral dicarboxylic acid that has emerged as a crucial intermediate and building block in the field of organic synthesis.[1] Its value lies in its stereochemically defined structure, which allows for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and materials science industries.[1][] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its resolution, and its applications as a versatile chiral synthon.

Physicochemical Properties

This compound is a white or off-white crystalline powder.[1] Its key properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 4036-30-0 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3][5] |

| Molecular Weight | 194.18 g/mol | [3][4][6] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 173-176 °C | [3] |

| Optical Rotation | [α]²⁰/D = +173.3° (c=1.8235, acetone) | [7][8] |

| Purity | ≥99.0% (sum of enantiomers, HPLC) | [3][9] |

Synthesis and Resolution

Racemic phenylsuccinic acid can be synthesized through various methods, such as the hydrolysis of its corresponding dicyano-ester precursor.[10][11] However, for its application as a chiral building block, the separation of the racemic mixture into its constituent enantiomers is the most critical step. The most common and efficient method for this is chemical resolution.

This procedure outlines the diastereomeric salt formation method using the naturally occurring amino acid (-)-proline as a chiral resolving agent.[7][8] This method is advantageous due to the use of relatively non-toxic and odorless reagents.[12] The principle relies on the preferential formation and precipitation of the (+)-phenylsuccinic acid-bis-proline salt from a solution.[7][13]

Materials and Reagents:

-

Racemic (±)-phenylsuccinic acid (1.94 g, 0.01 mol)

-

(-)-Proline (1.15 g, 0.01 mol), finely ground

-

2-Propanol (50 mL)

-

Acetone (30 mL)

-

6M Hydrochloric acid (HCl) (10 mL)

-

Distilled water

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filtration flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 1.94 g (0.01 mol) of racemic phenylsuccinic acid in 50 mL of 2-propanol.[7][8]

-

Add 1.15 g (0.01 mol) of finely ground (-)-proline to the solution.[7][8]

-

Mix the contents with a stirring rod for 2-3 minutes and then equip the flask with a reflux condenser.[7]

-

Heat the mixture to reflux for 30 minutes using a heating mantle.[7][8]

-

After reflux, allow the flask to cool to approximately 30°C over 15-20 minutes. Crystallization of the diastereomeric salt should occur.[8] If not, seeding with a small crystal or vigorous stirring can initiate the process.[8]

-

-

Isolation of the Diastereomeric Salt:

-

Recovery of this compound:

-

Transfer the entire collected salt to a beaker containing 10 mL of 6M HCl.[7]

-

Stir the mixture vigorously for 10 minutes to hydrolyze the salt and precipitate the free acid.[7]

-

Filter the resulting solid (the desired this compound) using a Büchner funnel.

-

Wash the solid twice with 15 mL portions of cold water.[7]

-

Allow the product to air dry completely. The expected yield is approximately 0.77 g (79%).[7]

-

-

Characterization:

Applications as a Chiral Building Block

The high optical purity and bifunctional nature of this compound make it an invaluable starting material in asymmetric synthesis.[1][14] Its applications span several key areas of chemical research and development.

-

Pharmaceutical Synthesis : It is a fundamental building block in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1][15] The chirality of the final drug molecule is often dictated by the stereochemistry of the initial building blocks, making this compound essential for creating drugs with improved efficacy and reduced side effects.[1] It has been utilized in the synthesis of various compounds, including antihistamines.[4]

-

Preparation of Derivatives : It serves as a precursor for a range of chiral intermediates. The two carboxylic acid groups can be selectively or fully converted into esters, amides, and other functional groups, leading to a diverse library of chiral molecules.[1]

-

Polymer Chemistry : this compound is used in the development of biodegradable polymers.[1] Incorporating such chiral monomers can influence the physical properties and degradation profiles of the resulting materials.

-